molecular formula C26H26N2O5 B11021714 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11021714
M. Wt: 446.5 g/mol
InChI Key: STNKLCXGWZOXPR-UHFFFAOYSA-N
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Description

2-(5-(Benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic compound featuring a benzyloxy-substituted indole core linked via an acetamide bridge to a 3,4,5-trimethoxyphenyl group. This structure combines pharmacophoric elements associated with antitumor and kinase-inhibitory activities.

Properties

Molecular Formula

C26H26N2O5

Molecular Weight

446.5 g/mol

IUPAC Name

2-(5-phenylmethoxyindol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C26H26N2O5/c1-30-23-14-20(15-24(31-2)26(23)32-3)27-25(29)16-28-12-11-19-13-21(9-10-22(19)28)33-17-18-7-5-4-6-8-18/h4-15H,16-17H2,1-3H3,(H,27,29)

InChI Key

STNKLCXGWZOXPR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would involve scaling up the synthetic route described above, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the benzyloxy group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide involves its interaction with molecular targets such as tubulin. The compound binds to the colchicine binding site on tubulin, leading to microtubule destabilization. This disrupts the microtubule dynamics necessary for cell division, resulting in mitotic arrest and apoptosis of cancer cells .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Influence: The indole-acetamide scaffold (target compound) is distinct from quinazolinone-thioether (Compound C) and thiadiazole-thiazolidinone derivatives. Indole derivatives often exhibit kinase or tubulin inhibition, whereas quinazolinones are associated with DNA intercalation or topoisomerase inhibition . Compound C, with a quinazolinone-thioether core, shows superior antitumor activity (GI₅₀ = 3.16 mM) compared to 5-fluorouracil (GI₅₀ = 18.60 mM), suggesting that the thioether linkage enhances potency .

Substituent Effects: The 3,4,5-trimethoxyphenyl group is critical across analogues. In Compound C, its combination with a phenethyl group on quinazolinone enhances tubulin-binding affinity . Propanamide vs. Acetamide: Propanamide derivatives (e.g., compound D in ) generally show improved activity over acetamides, likely due to increased conformational flexibility. However, the target compound’s acetamide linker may favor specific binding interactions .

Biological Targets :

  • The benzothiazole derivative BTA demonstrates high CK-1δ inhibitory activity (pIC₅₀ = 7.8), attributed to its trifluoromethyl group enhancing hydrophobic interactions . The target compound’s indole-benzyloxy group may similarly optimize binding to kinase pockets.

Key Observations:

  • Synthetic Efficiency: The target compound’s 76% yield is comparable to quinazolinone derivatives (60–70%) but higher than thiadiazole-thiazolidinones (57%) .
  • Thermal Stability : Melting points for trimethoxyphenyl-containing analogues typically exceed 200°C, consistent with high crystallinity due to aromatic stacking .

Molecular Docking and Binding Interactions

  • Quinazolinone Derivatives: Docking studies reveal that the trimethoxyphenyl group in Compound C occupies the colchicine-binding site of tubulin, with the thioether linker forming hydrophobic contacts .
  • Target Compound : While explicit docking data are unavailable, the indole-benzyloxy group may mimic the trimethoxy-phenyl’s role in tubulin binding, while the acetamide bridge could hydrogen-bond to β-tubulin residues (e.g., Asn258) .

Biological Activity

The compound 2-(5-(benzyloxy)-1H-indol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C30H28N4O4
  • Molecular Weight : 508.57 g/mol
  • Structure : The compound features a benzyloxy group attached to an indole moiety and a trimethoxyphenyl acetamide structure.

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Tubulin Polymerization : Similar to colchicine, it disrupts the microtubule dynamics essential for cell division, leading to apoptosis in cancer cells .
  • Cell Cycle Arrest : It has been shown to induce G2/M phase arrest in cancer cells, which is crucial for its anticancer effects .

Antiproliferative Activity

A series of studies have highlighted the compound's effectiveness against different cancer cell lines:

  • HeLa Cells : IC50 = 0.52 μM
  • MCF-7 Cells : IC50 = 0.34 μM
  • HT-29 Cells : IC50 = 0.86 μM

These values indicate potent activity, suggesting that the compound could serve as a lead for further development in cancer therapeutics .

Cytotoxicity Profile

The compound has been evaluated for its cytotoxic effects on non-cancerous cells and demonstrated a selective toxicity towards malignant cells, minimizing adverse effects on normal tissues. This selectivity is crucial for its therapeutic potential.

Study 1: Synthesis and Evaluation

In a study conducted by Liu et al., a series of N-(3,4,5-trimethoxyphenyl)acetamides were synthesized and evaluated for their biological activity. The findings indicated that compounds similar to our target exhibited significant antiproliferative effects across multiple cancer cell lines, reinforcing the potential of indole derivatives in cancer treatment .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound. It was found that treatment with this acetamide led to increased markers of apoptosis (e.g., caspase activation) and altered mitochondrial membrane potential, indicating that it induces cell death through intrinsic apoptotic pathways .

Data Summary Table

Cell LineIC50 (μM)Mechanism of Action
HeLa0.52Tubulin polymerization inhibition
MCF-70.34G2/M phase arrest
HT-290.86Apoptosis induction

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